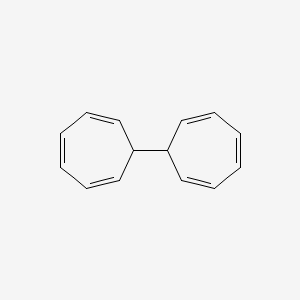

Bitropenyl

Description

Historical Context and Early Investigations of the Bitropenyl System

Early investigations into the this compound system were often intertwined with the study of the tropyl radical (cycloheptatrienyl radical, C₇H₇•) and the tropylium (B1234903) ion (cycloheptatrienyl cation, C₇H₇⁺). This compound serves as a convenient source for the tropyl radical through thermal homolytic cleavage of the central carbon-carbon bond. Research in the mid to late 20th century focused on understanding the fundamental properties and reactions of these seven-membered ring species.

A significant area of early research involved the thermal isomerization of this compound. Studies utilizing techniques such as Electron Spin Resonance (ESR) spectroscopy were conducted to measure the kinetics of this intramolecular process. For instance, research published in the late 1960s investigated the thermal isomerization of liquid this compound, determining kinetic parameters such as the rate constant over a specific temperature range acs.org. These studies aimed to elucidate the reaction mechanism and the associated activation energy and frequency factor. Data from such investigations provided quantitative insights into the energy barrier for the isomerization process.

Furthermore, the enthalpy of dissociation of this compound was utilized in early studies to estimate the heat of formation of the tropylium ion cdnsciencepub.com. This highlights the role of this compound as a key compound in determining the thermochemistry of the related tropyl system. These foundational studies laid the groundwork for understanding the stability and reactivity of cycloheptatriene (B165957) derivatives and their corresponding radical and ionic species.

Significance of this compound in Contemporary Organic and Materials Chemistry

In contemporary chemical research, this compound's significance largely stems from its relationship to the tropyl radical and the tropylium ion, both of which continue to be relevant species. The tropylium ion, in particular, has garnered considerable attention as a versatile entity in organic synthesis. It is recognized as a non-benzenoid aromatic species that can act as a catalyst in a variety of organic transformations, including hydroboration, ring contraction, and oxidative functionalization mdpi.com. Its ability to participate in nucleophilic and electrophilic reactions makes it a valuable tool in the construction of complex organic molecules, including macrocyclic and cage structures mdpi.com. The use of the tropylium ion as a catalyst is seen as an alternative to transition metal catalysts in certain reactions, offering potential advantages in terms of yield, reaction conditions, and environmental impact mdpi.com.

While this compound itself is primarily studied as a source or model system for these reactive intermediates, the broader fields of organic and materials chemistry benefit from the understanding gained through its investigation. Organic chemistry, as the study of carbon-containing compounds, is fundamental to the design and synthesis of new molecules and materials wikipedia.org. Materials chemistry focuses on the design, synthesis, characterization, and understanding of materials with useful properties iupac.org. Organic compounds, including those with unique structural features like this compound and its derivatives, play a crucial role in developing advanced materials such as conducting polymers, organic semiconductors, and functional dyes openaccessjournals.com.

Although direct applications of this compound in materials chemistry are not extensively documented in the provided search results, the knowledge derived from studying its properties, reactivity, and its facile dissociation into tropyl radicals contributes to the broader understanding of pi-conjugated systems and radical chemistry, which are relevant areas in the design and synthesis of organic functional materials. The continued exploration of the tropyl system, accessible through this compound, underscores its ongoing significance in both fundamental organic research and its potential implications for materials science.

Selected Data from Early Investigations

| Study | Process Studied | Temperature Range (°K) | Activation Energy (kcal/mol) | Frequency Factor (s⁻¹) | Notes |

| ESR Study of Thermal Isomerization of this compound acs.org | Intramolecular Thermal Isomerization | 410 - 460 | 34.4 ± 4.4 | 10¹³.³ ± 2.2 | Rate of loss of this compound monitored via tropenyl radical concentration |

Structure

2D Structure

3D Structure

Properties

CAS No. |

39473-62-6 |

|---|---|

Molecular Formula |

C14H14 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

7-cyclohepta-2,4,6-trien-1-ylcyclohepta-1,3,5-triene |

InChI |

InChI=1S/C14H14/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-14H |

InChI Key |

DMVKBMNNLFFZBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC(C=C1)C2C=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Insights for Bitropenyl Derivatives

Strategies for Carbon-Carbon Bond Formation in Bitropenyl Architectures

The primary carbon-carbon bond formation relevant to this compound itself is the one connecting the two cycloheptatriene (B165957) units. A notable method for synthesizing this compound involves the reduction of the tropylium (B1234903) ion (C₇H₇⁺). uni-bayreuth.de The tropylium ion is a stable, aromatic 6π-electron system. encyclopedia.pubnih.govresearchgate.net Reduction of this cation leads to the formation of the neutral this compound molecule, where two tropyl radicals (C₇H₇•) formally combine. While the direct coupling of tropyl radicals is a conceptual link, the reduction of the tropylium ion with reducing agents like zinc dust is a reported synthetic route to ditropyl (this compound). uni-bayreuth.de

Beyond the formation of the central carbon-carbon bond in this compound, strategies for carbon-carbon bond formation within functionalized this compound architectures would likely draw upon general methods applicable to cycloheptatriene systems. These can include various established reactions for C-C bond formation in organic chemistry, such as those involving nucleophilic addition to carbonyls, Wittig reactions, cross-coupling reactions, and aldol (B89426) reactions, among others. numberanalytics.comfiveable.melibretexts.orgalevelchemistry.co.ukchemrevise.org The specific approach would depend on the desired substitution pattern and the functional groups present on the this compound core.

Diels-Alder Cycloaddition Reactions Involving this compound

The Diels-Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene and a dienophile, resulting in the formation of a six-membered ring. libretexts.orgmdpi.comwikipedia.orglibretexts.org this compound, with its cycloheptatriene units, possesses conjugated double bonds that can potentially act as either the diene or, in some cases, a component of a larger pi system participating in cycloaddition reactions.

Research has indicated the involvement of this compound in Diels-Alder reactions, particularly in the context of polymer synthesis. A study mentioned the reaction of triazolinedione with this compound via a Diels-Alder reaction. acs.org This suggests that the conjugated system within the cycloheptatriene rings of this compound can participate as the diene component in cycloaddition reactions with suitable dienophiles like triazolinediones. acs.org The outcome of such reactions would be the formation of new cyclic adducts fused to the cycloheptatriene core. While specific detailed examples of the resulting adducts of this compound itself are not extensively detailed in the provided information, the principle of cycloaddition involving the conjugated diene segments of this compound with reactive dienophiles like triazolinediones has been explored.

Utility of Triazolinediones in this compound Functionalization

Triazolinediones (TADs) are known as highly reactive dienophiles and powerful reagents for functionalization reactions, including Diels-Alder cycloadditions and ene reactions. acs.org Their high reactivity makes them valuable tools for introducing new functional groups onto unsaturated systems. The mention of triazolinediones reacting with this compound, specifically by a Diels-Alder reaction in the context of polymer synthesis, highlights their utility in functionalizing the this compound structure. acs.org This functionalization occurs through the cycloaddition reaction with the conjugated double bonds of this compound. This approach allows for the covalent attachment of moieties containing the triazolinedione functionality to the this compound core, serving as a handle for further chemical transformations or for the construction of more complex molecular architectures, such as polymers. acs.org

Synthetic Methodologies for Related Tropylium and Tropilidene Systems

This compound is closely related to tropilidene (cycloheptatriene) and the tropylium ion. Synthetic methodologies for these related seven-membered ring systems are well-established and provide context for the chemistry of this compound.

Tropylium ion salts can be synthesized through various methods, including the oxidation of cycloheptatriene (tropilidene) with reagents such as ammonium (B1175870) nitrate (B79036) and trifluoroacetic anhydride, or by electro-oxidation of tropilidene. encyclopedia.pubnih.govacs.org Another method involves the reaction of cycloheptatriene with phosphorus pentachloride. ic.ac.uk Hydride exchange reactions between cycloheptatriene and tritylium (B1200429) salts also yield tropylium salts. encyclopedia.pub

Tropilidene itself can be obtained from various precursors and undergoes thermal rearrangements. uni-bayreuth.de The interconversion between tropilidene and the tropylium ion is a key aspect of their chemistry, with oxidation of tropilidene yielding the tropylium ion and reduction of the tropylium ion yielding cycloheptatriene derivatives or this compound. uni-bayreuth.deencyclopedia.pubnih.gov The electro-oxidation of tropilidene to the tropylium ion is one such transformation. encyclopedia.pubwikipedia.org Interestingly, ditropyl (this compound) can also be oxidized electrochemically to the tropylium ion. encyclopedia.pubwikipedia.org

These synthetic routes to tropylium ions and tropilidene, along with their interconversions, are fundamental to accessing the seven-membered ring systems found in this compound and its derivatives.

Compound Information

| Compound Name | PubChem CID |

| This compound (Ditropyl) | 136657 |

| Tropylium ion | 161954 |

| Cycloheptatriene (Tropilidene) | 11016 |

| Triazolinedione | 145151 |

Data Tables

Based on the available information, a detailed data table on the synthesis or reactions of this compound with specific yields or conditions across various methods is not comprehensively provided in the search results. However, the general synthetic relationship between tropylium ion and this compound can be summarized:

| Reactant | Reagent/Method | Product | Note |

| Tropylium ion | Reduction | This compound | e.g., with zinc dust uni-bayreuth.de |

| This compound | Electro-oxidation | Tropylium ion | Occurs in acetonitrile (B52724) encyclopedia.pubwikipedia.org |

Similarly, while the Diels-Alder reaction of this compound with triazolinedione is mentioned, specific quantitative data for a model reaction of this compound itself is not provided in the snippets.

Data regarding the synthesis of tropylium salts from cycloheptatriene is more detailed in the search results and can be partially summarized:

| Reactant | Reagents | Product Salt (Example) | Conditions |

| Cycloheptatriene | Ammonium nitrate, trifluoroacetic anhydride | Tropylium trifluoroacetate (B77799) (not isolated) | Room temperature, chloroform/methylene chloride encyclopedia.pubacs.org |

| Cycloheptatriene | Phosphorus pentachloride | Tropylium salt | Followed by treatment with acid encyclopedia.pubic.ac.uk |

| Cycloheptatriene | Tritylium salts | Tropylium salt | In acetonitrile (hydride exchange) encyclopedia.pub |

| Tropilidene | Electro-oxidation | Tropylium ion | In acetonitrile encyclopedia.pubwikipedia.org |

These tables summarize the key transformations discussed based on the provided search results, focusing on the chemical conversions rather than detailed experimental parameters which were not consistently available.

Electrochemical Behavior and Redox Transformations of the Bitropenyl System

Electron Transfer Mechanisms in Bitropenyl Electrochemistry

Electron transfer is a fundamental process in electrochemistry, involving the movement of electrons between an electrode and a chemical species in solution or at the electrode surface libretexts.org. These processes can occur via different mechanisms, broadly classified as inner-sphere or outer-sphere electron transfer libretexts.orgwikipedia.org. Outer-sphere electron transfer involves no significant change in the coordination sphere of the reacting species, with the electron moving through space libretexts.orgwikipedia.org. Inner-sphere electron transfer, conversely, involves a bridging ligand connecting the two redox centers libretexts.org.

Redox Potentials and Anodic Oxidation Studies

Redox potential is a measure of the tendency of a chemical species to gain or lose electrons camlab.co.uk. Electrochemical techniques such as cyclic voltammetry are commonly used to study the redox behavior of compounds and determine their redox potentials mdpi.comdergipark.org.tr. Anodic oxidation involves the loss of electrons by a species at the anode, resulting in an increase in its oxidation state researchgate.netresearchgate.net.

Given the structural nature of this compound, which can potentially undergo oxidation to form charged species, anodic oxidation is a relevant area of study for this compound. However, specific data tables detailing the anodic oxidation potentials of this compound under different experimental conditions were not found within the scope of this search.

| Electrochemical Parameter | Value | Conditions | Reference |

| Specific data for this compound's redox potentials and anodic oxidation were not found in the consulted literature. | |||

| (This table is a placeholder as detailed research findings with specific numerical data were not available.) |

Analogous Electrochemical Systems: Dithiolylium-Bitropenyl Redox Coupling

The concept of redox analogy is valuable in electrochemistry, where the behavior of one system can provide insights into another structurally or electronically similar system. The literature mentions a redox analogy between the cathodic reduction of 1,2-dithiolylium ions and the tropylium-bitropenyl system researchgate.net.

The tropylium (B1234903) cation ([C₇H₇]⁺) is an aromatic species known for its stability and electrochemical behavior, including reduction wikipedia.org. This compound can be conceptually linked to the tropylium system, potentially through redox processes that involve the formation or reaction of tropylium-like moieties or related charged species. The analogy suggests that the electrochemical reduction of dithiolylium ions shares similarities with the redox coupling observed in the tropylium-bitropenyl system researchgate.net. This could imply multi-electron transfer processes or coupled chemical reactions following electron transfer in both systems. Further detailed electrochemical studies focusing on this specific redox coupling would be necessary to fully elucidate the nature of the analogy and the involved transformations.

Influence of Media and Solvents on Electrochemical Pathways

The medium and solvent in which an electrochemical reaction takes place significantly influence the reaction pathway, kinetics, and thermodynamics conicet.gov.arals-japan.comelectrochemsci.orgunimi.itrsc.org. Solvents affect the solubility of the analyte and supporting electrolyte, the conductivity of the solution, and the solvation of the reacting species and transition states als-japan.com. These factors can impact electron transfer rates and shift redox potentials als-japan.comunimi.it.

Non-aqueous solvents are often used in electrochemistry to study compounds that are insoluble or unstable in water, or to access wider potential windows conicet.gov.arals-japan.com. The nature of the solvent can influence the stability of radical intermediates or charged species formed during redox processes conicet.gov.ar. Supporting electrolytes are also crucial, providing conductivity and minimizing migration effects als-japan.com. The specific ions present in the supporting electrolyte can interact with the analyte or electrode surface, further affecting the electrochemical behavior conicet.gov.ar.

For this compound, the choice of solvent and supporting electrolyte would be critical in determining its electrochemical window, the reversibility of its redox processes, and the stability of any electrogenerated species. Variations in media composition, including pH in protic solvents or the presence of specific ions, can lead to marked differences in observed electrochemical responses conicet.gov.arunlv.edu. While the provided information highlights the general importance of media and solvents, specific data on the influence of different solvents and electrolytes on the electrochemical pathways of this compound was not found.

Radical Chemistry and Spectroscopic Characterization of Bitropenyl Derived Species

Homolytic Dissociation and Thermal Isomerization of Bitropenyl

This compound undergoes homolytic thermal cleavage, a process involving the symmetrical breaking of a covalent bond to produce two radicals. researchgate.netacs.org This dissociation yields two cycloheptatrienyl radicals. researchgate.netbeilstein-journals.org The thermal isomerization of this compound has been investigated, with studies indicating that such isomerizations can proceed via a 1,5 hydrogen shift. acs.org A hydrogen-bridged cyclic transition state has been proposed, consistent with observed negative entropies of activation for these reactions. acs.org The rate of loss of this compound at elevated temperatures can be monitored by observing the decay of the electron spin resonance (ESR) signal of the accompanying tropenyl radical. acs.org

Research has determined activation parameters for the dissociation and isomerization processes. For the thermal isomerization of neat this compound, the activation energy (ΔE‡) was found to be 34.4 ± 4.4 kcal/mole, and the pre-exponential factor (log A) was 13.3 ± 2.2 s⁻¹. acs.org These values are derived from measurements of the ESR signal amplitude as a function of time at different temperatures. acs.org

Table 1: Kinetic Parameters for Thermal Isomerization of this compound

| Parameter | Value | Units |

| Activation Energy (ΔE‡) | 34.4 ± 4.4 | kcal/mole |

| log A | 13.3 ± 2.2 | s⁻¹ |

The entropy of activation (ΔS‡) for the cyclic system in this compound isomerization is smaller in magnitude compared to typical acyclic systems, aligning with results from recent studies on 7-methylcycloheptatriene. acs.org

Generation and Stability of the Cycloheptatrienyl (Tropenyl) Radical

The cycloheptatrienyl radical, also known as the tropenyl radical (C₇H₇•), is a seven-membered ring molecule with a delocalized π system and an unpaired electron. ontosight.ainih.gov This delocalization contributes significantly to its stability, making it more stable than might be expected for a highly unsaturated radical. ontosight.ai According to Hückel's rule, the cycloheptatrienyl radical is considered an aromatic species, which further explains its stability. ontosight.ai

Tropenyl radicals can be generated through various methods, including the homolytic dissociation of this compound, particularly at elevated temperatures. researchgate.netbeilstein-journals.org Flash pyrolysis of bitropyl (this compound) is a method used to cleanly produce cycloheptatrienyl radicals in the gas phase for spectroscopic studies. researchgate.netbeilstein-journals.org Other methods for forming the cycloheptatrienyl radical include the oxidation of cycloheptatriene (B165957) or the reduction of the tropylium (B1234903) cation. ontosight.ai

While the tropylium cation (C₇H₇⁺) is renowned for its impressive stability due to its aromatic character (6 π electrons), the neutral tropenyl radical is also considered exceptionally stable, and the tropenide ion (C₇H₇⁻) is stable enough to be readily preparable. acs.orgdalalinstitute.com The stability of free radicals, including the tropenyl radical, is strongly influenced by resonance, which allows for the delocalization of the unpaired electron across multiple atoms. csbsju.edu

Electron Spin Resonance (ESR) Spectroscopy of Tropenyl Radical

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying paramagnetic species like the tropenyl radical, providing detailed information about their electronic structure and dynamics. ontosight.ai ESR studies of the tropenyl radical, often generated by the thermal dissociation of this compound, have been conducted to understand its properties in the liquid phase. aip.orgdntb.gov.uaaip.org

Hyperfine Coupling Analysis

The ESR spectrum of the tropenyl radical exhibits hyperfine splitting due to the interaction of the unpaired electron with the magnetic moments of nearby atomic nuclei, particularly the protons. Analysis of the hyperfine coupling constants (hfs) provides insights into the spin density distribution within the radical. acs.org For the tropenyl radical, the seven protons are equivalent due to the rapid averaging of the unpaired electron spin density around the ring, resulting in a characteristic ESR spectrum. Studies on substituted tropenyl radicals, such as methyl- and cyclopropyltropenyl radicals, have also been performed to investigate substituent effects on the spin density distribution. acs.org HMO-McConnell calculations of hyperfine splittings have shown good agreement with experimental data for some tropenyl-like dianion radicals. acs.org

Mass Spectrometric Investigations of Ionization Processes

Mass spectrometry is a valuable tool for studying free radicals and their ionization processes. jhuapl.edu Mass spectrometric investigations of this compound and its derived species, particularly the tropenyl radical and tropylium cation, have provided information on their formation and stability in the gas phase. researchgate.netbeilstein-journals.orgnih.gov

Flash pyrolysis of this compound has been used in conjunction with vacuum ultraviolet photoionization mass spectrometry to detect and identify the resulting tropenyl radicals. researchgate.netbeilstein-journals.org Studies have shown that upon photoionization with sufficient energy, this compound can undergo dissociative ionization, yielding ions at m/z 91, corresponding to the tropylium cation (C₇H₇⁺). researchgate.netbeilstein-journals.org The appearance of ions at m/z 91 is characteristic of the stable tropylium cation, which can be formed by the rearrangement of a benzyl (B1604629) fragment (m/z 91) generated from molecules containing benzyl units. nih.gov

Threshold photoelectron spectroscopy of the tropenyl radical, produced by flash pyrolysis of bitropyl, has been used to determine its adiabatic ionization energy. researchgate.netbeilstein-journals.org The ionization energy of the tropenyl radical (C₇H₇• → C₇H₇⁺ + e⁻) has been reported to be around 6.23 eV. researchgate.netbeilstein-journals.org Mass spectra recorded at different photon energies can reveal various fragmentation pathways and the appearance of fragment ions, such as those at m/z 104 and 167 from higher energy dissociative photoionization channels of this compound. beilstein-journals.org

Table 2: Ions Observed in Mass Spectrometric Studies of this compound and Tropenyl Radical

| m/z Value | Proposed Species | Notes |

| 91 | C₇H₇⁺ (Tropylium cation) | Characteristic fragment, highly stable. researchgate.netbeilstein-journals.orgnih.gov |

| 182 | C₁₄H₁₄⁺ (this compound) | Parent ion, observed at lower photon energies. beilstein-journals.org |

| 104 | Fragment ion | Observed at higher photon energies. beilstein-journals.org |

| 167 | Fragment ion | Observed at higher photon energies. beilstein-journals.org |

The study of ionization potentials using mass spectrometry helps in determining the heats of formation of radical and ionic species. jhuapl.educdnsciencepub.com Measurements related to the enthalpy of dissociation of this compound have contributed to determining the heat of formation of the tropylium cation. cdnsciencepub.com

Advanced Applications and Materials Science Perspectives of Bitropenyl

Incorporation of Bitropenyl in Polymer Synthesis

The incorporation of this compound into polymer structures can lead to materials with tailored properties. Its ability to participate in different reaction mechanisms allows for its integration into various polymer architectures, including covalent networks and grafted polymers. acs.org

Covalent Network Formation

Covalent network polymers are characterized by a continuous, three-dimensional network of atoms linked by covalent bonds. tutorchase.comkhanacademy.orgwikipedia.org Unlike molecular solids composed of discrete molecules, covalent network solids can be considered as macromolecules extending throughout the material. khanacademy.orgwikipedia.org These structures typically exhibit high hardness and melting points due to the strength of the covalent bonds. tutorchase.comkhanacademy.orgwikipedia.org The formation of covalent networks using this compound has been explored, leveraging its polyreactive nature to create cross-linked polymer systems. acs.org This approach can lead to rigid or flexible network structures depending on the co-monomers and reaction conditions employed. acs.org

Grafting Reactions with Polybutadiene (B167195)

Graft copolymerization involves the formation of branches of one polymer type covalently bonded to the backbone of another polymer. wikipedia.orgfrontiersin.orgmdpi.com This technique is used to modify the properties of existing polymers, enhancing characteristics such as solubility, morphology, and mechanical performance. frontiersin.org this compound has been utilized in grafting reactions with polybutadiene, a common elastomer. acs.org One reported strategy involves the use of a telechelic product, derived from a Diels-Alder reaction involving this compound, which is then grafted onto polybutadiene via an ene reaction. acs.org This method allows for the chemical modification of the polybutadiene backbone, potentially leading to materials with improved or novel properties.

Novel Synthetic Strategies in Materials Chemistry

The synthesis of novel materials often relies on developing new chemical routes and methodologies. rsc.org In materials chemistry, this involves designing synthetic strategies that allow for precise control over molecular architecture and supramolecular assembly. rsc.org this compound, with its distinct reactivity, can be a key component in developing such strategies. Its participation in reactions like Diels-Alder and ene reactions provides versatile tools for constructing complex polymer structures and networks. acs.org Exploring new reaction pathways and conditions involving this compound can lead to the creation of materials with unprecedented structures and properties, contributing to the broader field of novel synthetic strategies in materials chemistry.

Concluding Remarks and Future Research Trajectories

Unresolved Challenges and Open Questions in Bitropenyl Chemistry

One area where this compound has featured is in the study of the thermal isomerisation of the tropenyl radical. Research utilizing techniques like Electron Spin Resonance (ESR) spectroscopy has investigated the rate of this isomerisation by monitoring the decay of the tropenyl radical cmdm.twnih.govwikipedia.org. Despite these studies providing insights into the kinetics of radical processes, a deeper understanding of the intricate mechanism of this compound's formation from or interconversion with the tropenyl radical, and the factors influencing this equilibrium, may represent an unresolved challenge. The precise structural dynamics and potential transient intermediates involved warrant further investigation.

Furthermore, while this compound has been employed in specific synthetic reactions, such as Diels-Alder reactions with triazolinedione derivatives for polymer synthesis nih.gov, the full scope of its reactivity and potential transformations remains an open question. Exploring its behavior under various reaction conditions and in the presence of different reagents could unveil novel reaction pathways and chemical properties. Challenges analogous to those encountered in the synthesis of other strained or polycyclic systems nih.govnih.gov might also be relevant to the synthesis of functionalized this compound derivatives, suggesting potential difficulties in achieving structural diversity.

Prospective Directions for Synthetic Innovations

Future synthetic efforts could focus on developing more efficient and versatile routes to this compound and its functionalized derivatives. Building upon the reported use of this compound in Diels-Alder reactions nih.gov, innovative synthetic strategies could explore cycloaddition chemistry, transition metal catalysis, or radical-mediated couplings to construct this compound scaffolds with tailored substituents. Given the potential challenges in synthesizing complex strained systems nih.govnih.gov, methodologies that allow for milder reaction conditions and improved control over selectivity would be particularly valuable. The development of modular synthetic approaches could facilitate the creation of libraries of this compound derivatives for exploring their properties and applications.

Advancements in Spectroscopic and Computational Approaches

Advanced spectroscopic techniques offer promising avenues for gaining deeper insights into this compound. While ESR spectroscopy has been used to study the related tropenyl radical dynamics cmdm.twnih.govwikipedia.org, applying modern high-resolution NMR, vibrational spectroscopy (IR, Raman), and potentially advanced mass spectrometry techniques could provide detailed structural information and help characterize reaction intermediates.

Complementary to experimental studies, computational chemistry approaches are poised to play a crucial role. Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, stability, and predicted spectroscopic properties of this compound and its derivatives or related radical species. Computational methods for constructing accurate potential energy surfaces could be invaluable in understanding the thermal isomerisation involving the tropenyl radical and exploring potential reaction mechanisms. Molecular dynamics simulations could offer insights into the compound's behavior in different environments. The synergy between advanced spectroscopy and computational modeling can provide a more comprehensive understanding of this compound's fundamental chemical properties and reactivity.

Potential for Emerging Interdisciplinary Applications

The reported use of this compound in polymer synthesis via Diels-Alder reaction nih.gov highlights its potential as a building block for novel polymeric materials. Future research could explore the incorporation of this compound into polymers with tailored mechanical, thermal, or electronic properties.

Q & A

Q. How to conduct a systematic literature review on Bitropenyl’s physicochemical properties?

Begin by defining search terms (e.g., "this compound synthesis," "spectral characterization") across databases like PubMed, SciFinder, and Web of Science. Use Boolean operators to refine results (e.g., "this compound AND NMR spectroscopy"). Prioritize peer-reviewed studies and exclude non-academic sources (e.g., patents, industry reports). Document search strategies using frameworks like PRISMA and archive results in a reproducible format .

Q. What experimental design principles ensure reproducibility in this compound synthesis?

Adopt a modular approach:

- Control variables : Temperature, solvent purity, and reaction time.

- Characterization : Mandatory inclusion of /-NMR, HPLC purity data, and elemental analysis for novel derivatives .

- Replication : Perform triplicate experiments with independent batches. Publish raw spectra and chromatograms in supplementary materials .

How to formulate a hypothesis-driven research question for this compound’s biological activity?

Use the PICO framework:

- Population : Specific cell lines or model organisms.

- Intervention : this compound dosage/concentration ranges.

- Comparison : Positive/negative controls (e.g., known inhibitors).

- Outcome : Quantifiable metrics (e.g., IC, apoptosis rates) . Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported toxicity profiles across studies?

Conduct a meta-analysis with the following steps:

- Data harmonization : Normalize dose metrics (e.g., mg/kg vs. μM) and exposure durations.

- Bias assessment : Evaluate study designs (in vitro vs. in vivo) and funding sources .

- Mechanistic validation : Use omics approaches (e.g., transcriptomics) to identify conserved pathways affected across models .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous datasets?

Apply mixed-effects models to account for inter-study variability. Use Bayesian hierarchical modeling to integrate prior data (e.g., structure-activity relationships) . Validate findings with bootstrapping or cross-validation to mitigate overfitting .

Q. How to design a mechanistic study to elucidate this compound’s interaction with cellular targets?

- Hypothesis : this compound inhibits Enzyme X via competitive binding.

- Methods :

- In silico docking : Use AutoDock Vina to predict binding affinities.

- Biophysical validation : Surface plasmon resonance (SPR) for kinetic analysis ().

- Functional assays : Measure enzymatic activity under varying this compound concentrations .

Data Management & Interpretation

Q. How to ensure ethical compliance when sharing this compound research data?

- Anonymization : Remove identifiers from patient-derived data (if applicable).

- Licensing : Use CC-BY or similar open-access licenses for public datasets.

- Attribution : Cite primary sources in all derivative works .

Q. What criteria distinguish robust vs. unreliable this compound pharmacokinetic data?

- Robust data : Includes mass balance studies, metabolite identification (via LC-MS), and clearance rates in ≥2 species.

- Unreliable data : Lacks controls, uses non-validated assays, or omits error margins .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.